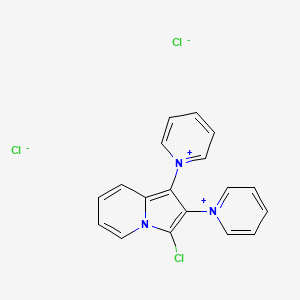
1,1'-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride is a chemical compound that belongs to the class of indolizines.
Métodos De Preparación
The synthesis of 1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride can be achieved through several synthetic routes. One common method involves the cyclocondensation of pyridine derivatives with appropriate reagents under specific reaction conditions . For instance, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives . Industrial production methods may involve the use of transition metal-catalyzed reactions and oxidative coupling approaches to achieve higher yields and purity .
Análisis De Reacciones Químicas
1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indolizine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions . In biology and medicine, indolizine derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors . Additionally, in the industry, these compounds are used in the development of advanced materials with unique electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride can be compared with other indolizine derivatives such as 1,2-dimethyl-5-chloroindolizine and 2-aminoindolizine . These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of 1,1’-(3-Chloroindolizine-1,2-diyl)di(pyridin-1-ium) dichloride lies in its specific substitution pattern and the presence of the chloro group, which can influence its chemical and biological properties .
Propiedades
Número CAS |
86289-23-8 |
|---|---|
Fórmula molecular |
C18H14Cl3N3 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
3-chloro-1,2-di(pyridin-1-ium-1-yl)indolizine;dichloride |
InChI |
InChI=1S/C18H14ClN3.2ClH/c19-18-17(21-12-6-2-7-13-21)16(20-10-4-1-5-11-20)15-9-3-8-14-22(15)18;;/h1-14H;2*1H/q+2;;/p-2 |
Clave InChI |
WDKNAVIYROOJSM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[N+](C=C1)C2=C3C=CC=CN3C(=C2[N+]4=CC=CC=C4)Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
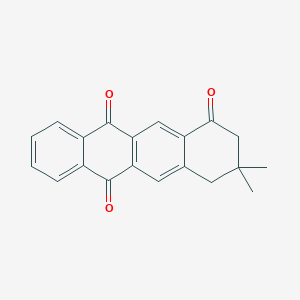

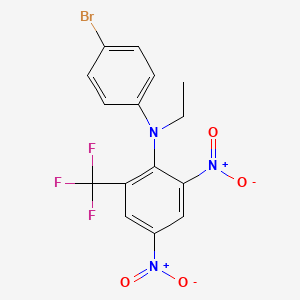
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
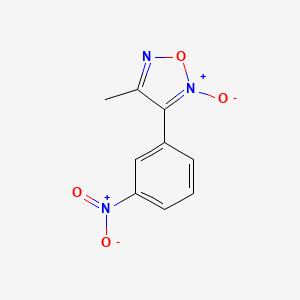
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
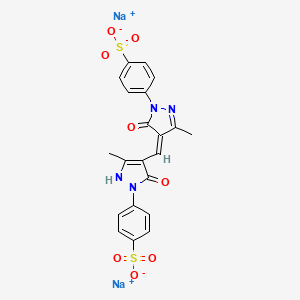

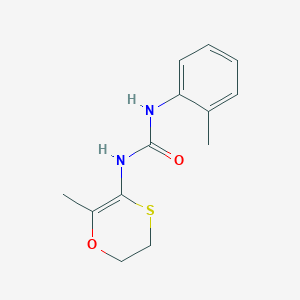
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
